2-(Bromomethyl)-6-fluoronaphthalene 2-(Bromomethyl)-6-fluoronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC3975502
InChI: InChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2
SMILES: C1=CC2=C(C=CC(=C2)F)C=C1CBr
Molecular Formula: C11H8BrF
Molecular Weight: 239.08 g/mol

2-(Bromomethyl)-6-fluoronaphthalene

CAS No.:

Cat. No.: VC3975502

Molecular Formula: C11H8BrF

Molecular Weight: 239.08 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-fluoronaphthalene -

Specification

Molecular Formula C11H8BrF
Molecular Weight 239.08 g/mol
IUPAC Name 2-(bromomethyl)-6-fluoronaphthalene
Standard InChI InChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2
Standard InChI Key FQNISYMJARSLPX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)F)C=C1CBr
Canonical SMILES C1=CC2=C(C=CC(=C2)F)C=C1CBr

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-(Bromomethyl)-6-fluoronaphthalene belongs to the class of polyhalogenated naphthalenes, characterized by a fused bicyclic aromatic system. The bromomethyl (–CH₂Br) and fluorine (–F) substituents introduce electronic and steric effects that influence reactivity. The compound’s InChIKey (FQNISYMJARSLPX-UHFFFAOYSA-N) facilitates precise identification in chemical databases.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈BrF
Molecular Weight239.08 g/mol
Density1.520 ± 0.06 g/cm³
Melting Point53°C
Boiling Point125–130°C (2 Torr)
CAS Registry Number581-72-6

Synthesis and Manufacturing

Laboratory-Scale Methods

A plausible laboratory synthesis involves:

  • Fluorination: Direct fluorination of 2-bromomethylnaphthalene using hydrogen fluoride or electrophilic fluorinating agents.

  • Bromomethylation: Reaction of 6-fluoronaphthalene with bromomethyl bromide (CH₂Br₂) in the presence of a Lewis acid catalyst .

Table 2: Comparison of Synthesis Strategies

MethodAdvantagesLimitations
Halogen ExchangeHigh regioselectivityRequires harsh conditions
Electrophilic SubstitutionMild conditionsCompeting side reactions
Cross-CouplingVersatile substituent additionCatalyst cost and complexity

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

Recent Advances and Patent Landscape

Key Patents

KR20120036357A highlights methods for synthesizing fluorinated naphthalenes, though it focuses on 2-bromo-6-fluoronaphthalene . The disclosed bromination-debromination strategy could be adapted for 2-(Bromomethyl)-6-fluoronaphthalene by modifying the halogenation steps.

Research Frontiers

Recent studies explore Suzuki-Miyaura cross-coupling reactions using brominated naphthalenes to construct polycyclic aromatic hydrocarbons (PAHs). For example, 7-(bromomethyl)-1-fluoronaphthalene has been employed in foldamer synthesis, suggesting analogous applications for the title compound .

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